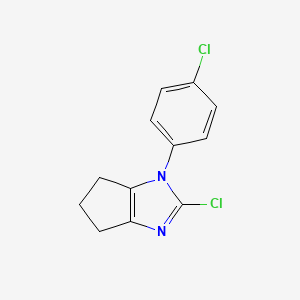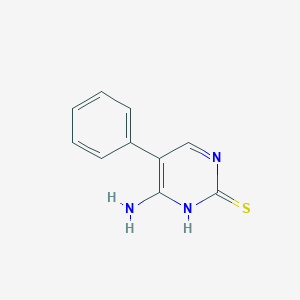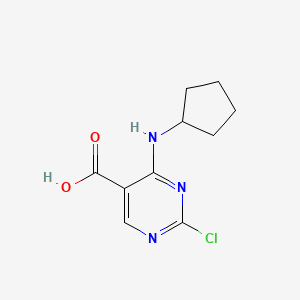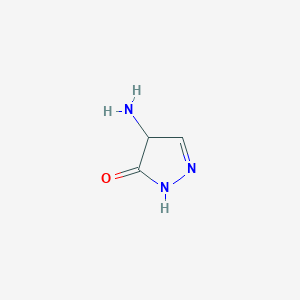
4-amino-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring with an amino group at the 4-position and a keto group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazol-3(2H)-one can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1,3-dicarbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Amination of Pyrazolones: Another method involves the direct amination of pyrazolones. This can be achieved using amines under suitable reaction conditions, often involving catalysts or specific solvents to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-1H-pyrazol-3(2H)-one may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow processes, advanced catalytic systems, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of 4-Amino-1H-pyrazol-3(2H)-one.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolones depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its potential use in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary based on the derivative and its intended use.
Materials Science: In materials applications, the compound’s structure allows it to form stable complexes with metals, influencing the properties of the resulting materials.
Comparaison Avec Des Composés Similaires
4-Amino-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
4-Amino-1H-pyrazole: Lacks the keto group, which affects its reactivity and applications.
3-Amino-1H-pyrazol-4(5H)-one:
1H-Pyrazol-3-ol: Contains a hydroxyl group instead of an amino group, influencing its chemical behavior and applications.
The uniqueness of 4-Amino-1H-pyrazol-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C3H5N3O |
|---|---|
Poids moléculaire |
99.09 g/mol |
Nom IUPAC |
4-amino-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1-2H,4H2,(H,6,7) |
Clé InChI |
USGNZHHNWYDCTC-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=O)C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


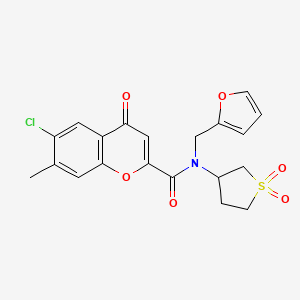
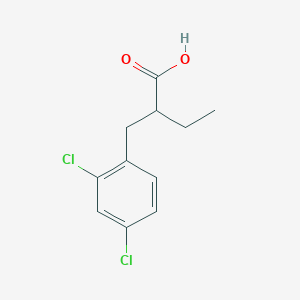
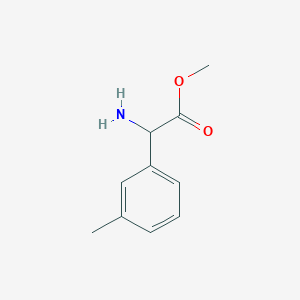
![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)



